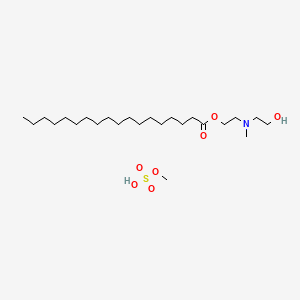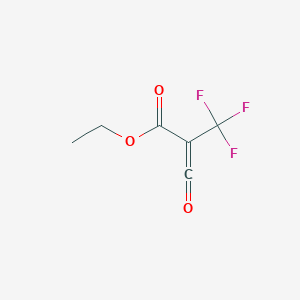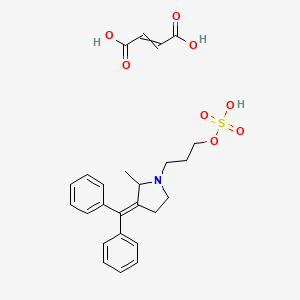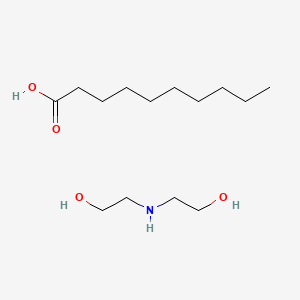
9-Ethyl-9H-carbazole-3,6-dicarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Ethyl-9H-carbazole-3,6-dicarbohydrazide is an organic compound belonging to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-9H-carbazole-3,6-dicarbohydrazide typically involves the reaction of 9-ethyl-9H-carbazole-3,6-dicarboxaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
9-Ethyl-9H-carbazole-3,6-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbazole core or the ethyl and carbohydrazide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce various substituted carbazole derivatives.
科学研究应用
9-Ethyl-9H-carbazole-3,6-dicarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 9-Ethyl-9H-carbazole-3,6-dicarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- 9-Ethyl-9H-carbazole-3,6-dicarboxaldehyde
- 9-Ethyl-9H-carbazole-3,6-dicarboxylic acid
- 9-Ethyl-9H-carbazole-3,6-dinitro
Uniqueness
9-Ethyl-9H-carbazole-3,6-dicarbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This differentiates it from other carbazole derivatives and makes it a valuable compound for various applications.
属性
CAS 编号 |
63863-65-0 |
|---|---|
分子式 |
C16H17N5O2 |
分子量 |
311.34 g/mol |
IUPAC 名称 |
9-ethylcarbazole-3,6-dicarbohydrazide |
InChI |
InChI=1S/C16H17N5O2/c1-2-21-13-5-3-9(15(22)19-17)7-11(13)12-8-10(16(23)20-18)4-6-14(12)21/h3-8H,2,17-18H2,1H3,(H,19,22)(H,20,23) |
InChI 键 |
ZTCRRBAKJPJGFI-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NN)C3=C1C=CC(=C3)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)


![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)



![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)






